2-(Piperidin-2-yl)pyridine
Description
Significance of Piperidinyl-Pyridines as Chemical Scaffolds in Research
Piperidinyl-pyridine scaffolds are recognized as privileged structures in medicinal chemistry. researchgate.net This is due to their ability to interact with a wide array of biological targets. The pyridine (B92270) ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at receptor sites. researchgate.net The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity and pharmacokinetic properties. nih.gov
The combination of these two rings in a single molecule creates a versatile scaffold that has been successfully incorporated into a range of biologically active compounds. researchgate.net These include agents with potential applications in treating cancer, inflammation, neurological disorders, and infectious diseases. researchgate.net The ability to functionalize both the pyridine and piperidine rings allows for fine-tuning of the molecule's properties to enhance its efficacy and selectivity for a specific biological target. mdpi.com
Overview of Prior Academic Investigations on 2-(Piperidin-2-yl)pyridine (B97662) and Related Heterocyclic Systems
Academic research on this compound has explored its synthesis, structural properties, and applications as a ligand in coordination chemistry. The synthesis of this compound can be achieved through various methods, including the reduction of 2,2'-bipyridine (B1663995). The dihydrochloride (B599025) salt of the compound has been characterized using spectroscopic techniques.
| Spectroscopic Data for this compound dihydrochloride | |
| Technique | Observation |
| ¹H NMR (DMSO-d₆) | Signals for pyridine protons at δ 8.2–8.5 ppm and piperidine protons at δ 1.5–3.0 ppm. |
| ESI-MS | Molecular ion peak at m/z 231.1 for the free base. |
The unique 2,2'-connectivity between the piperidine and pyridine rings imparts specific geometric constraints, resulting in a compact molecular structure. This structural feature influences its intermolecular interactions and has made it a subject of interest in coordination chemistry. this compound has been utilized as a ligand to form stable complexes with various transition metals. acs.org These complexes have been investigated for their catalytic activity in a range of chemical transformations. acs.org
Current Research Frontiers and Prospective Directions for this compound Studies
Current research continues to build on the foundational understanding of this compound. A significant area of investigation is its application as a scaffold in the design of novel therapeutic agents. For instance, derivatives of piperidinyl-pyridine have been explored as potent and selective inhibitors of enzymes such as SHP2 and MSK1, which are implicated in cancer and inflammatory diseases. mdpi.comsci-hub.se
Future research is likely to focus on several key areas. The development of more efficient and stereoselective synthetic routes to access chiral derivatives of this compound is a continuing goal. The exploration of its coordination chemistry with a broader range of metals is expected to yield novel catalysts with enhanced activity and selectivity for important organic transformations. Furthermore, the systematic investigation of the structure-activity relationships of this compound derivatives will be crucial in optimizing their biological profiles for the development of new drug candidates. The unique structural and electronic properties of this scaffold suggest that it will remain a valuable tool in both medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15578-73-1 | |
| Record name | 2-(piperidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Piperidin 2 Yl Pyridine and Its Analogs
Catalytic Hydrogenation of Pyridine (B92270) Ring Precursors to Form Piperidine (B6355638) Moieties
The most direct route to the piperidine core of 2-(piperidin-2-yl)pyridine (B97662) is the reduction of a corresponding pyridine ring, typically starting from 2,2'-bipyridine (B1663995) or a related derivative. This transformation is challenging due to the aromatic stability of the pyridine ring, often requiring high pressures, elevated temperatures, and active catalysts. The choice of catalyst and conditions is critical to control selectivity, particularly when only one of the two rings in a bipyridine precursor needs to be reduced.
Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their operational simplicity and ease of separation from the reaction mixture. Noble metals supported on materials like carbon, alumina (B75360), or silica (B1680970) are common choices.
Palladium (Pd): Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of pyridine rings. researchgate.net However, its use can sometimes lead to over-reduction or require harsh conditions. Bimetallic palladium catalysts, such as those containing copper or silver, have been shown to exhibit higher activity and selectivity for the hydrogenation of pyridine to piperidine under milder conditions (60°C, 70 atm H₂), achieving up to 99% conversion and 99% selectivity. researchgate.netd-nb.info The enhanced activity is attributed to the smaller size of the bimetallic nanoparticles (2–3 nm) compared to monometallic palladium catalysts. researchgate.net
Ruthenium (Ru): Ruthenium catalysts, such as ruthenium dioxide (RuO₂) or ruthenium on carbon (Ru/C), are also effective for pyridine reduction. liv.ac.ukacs.org Supported ruthenium nanoparticles have demonstrated high efficacy in the diastereoselective cis-hydrogenation of substituted pyridines, yielding piperidines in high yields (>80%) with good functional group tolerance under mild conditions. rsc.org
Rhodium (Rh): Rhodium catalysts, including rhodium on carbon (Rh/C), rhodium on alumina (Rh/Al₂O₃), and rhodium oxide (Rh₂O₃), are highly active for the hydrogenation of pyridines. liv.ac.ukrsc.org Commercially available Rh₂O₃ has been identified as a robust catalyst for the reduction of various functionalized and multi-substituted pyridines under mild conditions (e.g., 5 bar H₂, 40 °C), a reaction that is often challenging with other catalysts. rsc.orgresearchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an effective method at ambient temperature and pressure. nih.gov
| Catalyst | Support | Precursor Example | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Palladium (bimetallic) | Alumina | Pyridine | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity | researchgate.net |
| Ruthenium nanoparticles | - | Substituted Pyridines | Mild | >80% yield, high diastereoselectivity | rsc.org |
| Rhodium Oxide (Rh₂O₃) | - | Functionalized Pyridines | 40°C, 5 bar H₂ | Broad substrate scope, high yield | rsc.orgresearchgate.net |
| Platinum Dioxide (PtO₂) | - | Substituted Pyridines | Room Temp, 50-70 bar H₂ | Good yields for various substrates | asianpubs.org |
Homogeneous catalysts offer the advantage of high selectivity under milder reaction conditions and are particularly powerful for achieving stereocontrol in the synthesis of chiral piperidines. nih.gov These catalysts typically consist of a metal center (e.g., rhodium, ruthenium, iridium) coordinated to a chiral organic ligand.
Rhodium and Ruthenium complexes are prominent in this field. dicp.ac.cn For instance, a rhodium-catalyzed reductive transamination reaction allows for the preparation of a wide array of chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method involves the introduction of a chiral primary amine under reducing conditions (e.g., formic acid), which induces chirality on the piperidine ring as it is formed. dicp.ac.cnresearchgate.net Similarly, iridium complexes have been developed for the ionic hydrogenation of pyridines, which proceeds by protonating the pyridine to form a pyridinium ion, making it more susceptible to hydride transfer from the metal complex. chemrxiv.org This approach is tolerant of many functional groups and can be applied to complex molecules. chemrxiv.org
The development of chiral ligands is central to the success of asymmetric hydrogenation. Ligands such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) when complexed with Ruthenium have been successfully applied to the asymmetric hydrogenation of N-heterocycles. dicp.ac.cn
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| [RhCp*Cl₂]₂ / Chiral Amine | Asymmetric Reductive Transamination | Excellent diastereo- and enantio-selectivities; broad functional group tolerance. | dicp.ac.cnresearchgate.net |
| Ru/TsDPEN | Asymmetric Hydrogenation | Effective for quinolines and biquinolines; high stereoselectivity. | dicp.ac.cn |
| Iridium(III) Complexes | Ionic Hydrogenation | Low catalyst loadings, scalable, delivers free secondary amines. | chemrxiv.org |
| Palladium / Chiral Ligands | Asymmetric Hydrogenation | An emerging alternative to Ru, Rh, and Ir for reducing heteroarenes. | rsc.org |
When synthesizing this compound from 2,2'-bipyridine, the primary challenge is the regioselective reduction of only one of the two pyridine rings. Uncontrolled hydrogenation often leads to a mixture of the starting material, the desired mono-reduced product, and the fully reduced 2,2'-bispiperidine.
Several strategies have been developed to achieve regioselectivity:
Steric Hindrance: Introducing bulky substituents on one of the pyridine rings can sterically hinder its coordination to the catalyst surface, thereby directing the hydrogenation to the less hindered ring. Research has shown that ortho-substituents on one pyridine ring are often necessary to prevent catalyst deactivation and promote selective hydrogenation of the unsubstituted quinoline (B57606) or pyridine ring in hybrid molecules. dicp.ac.cn
Electronic Effects: Modifying the electronic properties of one ring can make it less susceptible to reduction. For example, the coordination of a metal to one of the pyridine nitrogens can deactivate that ring towards hydrogenation.
Catalyst Control: The choice of catalyst and conditions can influence regioselectivity. Some catalytic systems may inherently favor mono-hydrogenation due to the deactivation of the catalyst upon coordination with the product's piperidine nitrogen.
N-Oxide Formation: A practical approach involves the regioselective halogenation of pyridine N-oxide precursors, which can then be used to synthesize asymmetrically substituted bipyridines. nih.gov The subsequent hydrogenation would be directed by the substitution pattern.
Ring-Closing Reactions and Cyclization Approaches
An alternative to the reduction of pre-formed pyridine rings is the construction of the piperidine ring through intramolecular cyclization of a suitably functionalized acyclic precursor attached to a pyridine scaffold.
Reductive cyclization involves a reduction step that either generates a nucleophilic group (typically an amine) for subsequent cyclization or facilitates the cyclization cascade. A common strategy is intramolecular reductive amination, where a precursor containing both an amine (or a group reducible to an amine, like a nitro or cyano group) and a carbonyl group (or its equivalent) at appropriate positions is cyclized under reducing conditions. For instance, a 2-pyridyl precursor bearing a 5-oxopentylamino side chain could undergo reductive cyclization to form the piperidine ring. Another pathway involves the intramolecular hydroamination/cyclization of alkynes, where an amine adds across a triple bond, followed by reduction of the resulting intermediate to form the saturated piperidine ring. nih.gov
A variety of intramolecular bond-forming reactions can be utilized to construct the piperidine ring. nih.gov These methods rely on having a pyridine core substituted with a side chain containing functional groups that can react to form the C-N or a C-C bond of the piperidine ring.
Key intramolecular cyclization pathways include:
Nucleophilic Substitution: A common approach involves an intramolecular Sₙ2 reaction where a nitrogen nucleophile on a side chain displaces a leaving group to form the piperidine ring. For example, a 2-(5-halopentylamino)pyridine derivative could be induced to cyclize upon treatment with a base.
Aza-Michael Addition: An intramolecular aza-Michael reaction can be employed where an amine attached to the pyridine ring adds to an α,β-unsaturated carbonyl system at the end of a side chain.
Metal-Catalyzed Cyclization: Transition metals can catalyze the formation of the piperidine ring through various mechanisms, such as C-H activation or coupling reactions. nih.gov
Domino Reactions: Multi-step reaction sequences that occur in one pot can be designed to form the piperidine ring. For example, a cycloaddition followed by a cycloreversion and an intramolecular aldol (B89426) condensation can lead to highly substituted pyridine precursors that can be subsequently reduced. nih.gov
Nucleophilic Substitution Reactions in Piperidinyl-Pyridine Synthesis
Nucleophilic substitution is a foundational strategy for constructing piperidinyl-pyridine scaffolds. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by a piperidine nucleophile, or vice versa. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the pyridine ring, which activate it towards nucleophilic attack. nih.govyoutube.com
A common method is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of piperidinyl-pyridine derivatives can be achieved by reacting a halogenated pyridine with piperidine. An example involves the reaction of 2,6-dichloropyridine (B45657) with piperidine, where one of the chlorine atoms is substituted by the piperidine moiety. mdpi.com This reaction is typically performed under heating in a suitable solvent like dioxane with a base such as potassium phosphate. mdpi.com Similarly, 2-chloro-6-(1H-pyrrol-1-yl) pyridine-3,5-dicarbonitrile (B74902) reacts with piperidine in a mixture of THF/EtOH with triethylamine (B128534) (TEA) as a base to yield 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. nih.gov
The reactivity of the pyridine ring can be significantly influenced by substituents. For example, a nitro group at the 3-position of 2-chloropyridine (B119429) strongly activates the C2 position for nucleophilic attack. nih.gov This principle was utilized in the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), a piperidine analog, to form 1-(3-nitropyridin-2-yl)piperazine (B1350711) efficiently. nih.gov
| Reactants | Conditions | Product | Yield |
| 2,6-Dichloropyridine, Piperidine | K₃PO₄, dioxane, 105 °C | 2-Chloro-6-(piperidin-1-yl)pyridine | 81% mdpi.com |
| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile, reflux | 1-(3-nitropyridin-2-yl)piperazine | 65% nih.gov |
| 2-chloro-6-(1H-pyrrol-1-yl) pyridine-3,5-dicarbonitrile, Piperidine | THF/EtOH, TEA, reflux | 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Not specified nih.gov |
Transformations from Precursors (e.g., 2-vinylpyridine (B74390) derivatives)
The chemical modification of existing molecular frameworks is a crucial method for synthesizing complex molecules like this compound. 2-Vinylpyridine serves as a versatile precursor in this context due to the reactivity of its vinyl group. wikipedia.org
Industrially, 2-vinylpyridine is often synthesized via the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) to produce an intermediate, 2-(2-pyridyl)ethanol, followed by dehydration. wikipedia.orggoogle.comchemicalbook.com This process can be conducted as a "one-step" synthesis where 2-picoline and formaldehyde react in the presence of a strong acid catalyst. google.com
Once formed, the electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition. wikipedia.org This reactivity can be harnessed to introduce functionality that facilitates the subsequent formation or modification of a piperidine ring. For example, nucleophiles such as methoxide (B1231860) can add across the double bond. wikipedia.org The transformation of 2-vinylpyridine into a this compound structure typically requires reduction of both the vinyl group and the aromatic pyridine ring. Catalytic hydrogenation is a common method to achieve this saturation, converting the pyridine to a piperidine ring and the vinyl group to an ethyl group simultaneously.
Chiral Synthesis of Enantiopure this compound Derivatives
The synthesis of specific enantiomers of chiral piperidines is of significant interest, though it presents considerable challenges. nih.gov Strategies often rely on either resolving a racemic mixture or, more efficiently, employing stereoselective synthetic methods from the outset.
One approach involves the use of chiral precursors. For instance, the asymmetric synthesis of 2-(2-pyridyl)aziridines can be achieved from imines derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary like (S)-valinol. nih.gov The resulting chiral aziridine (B145994) can then, in principle, undergo regioselective ring-opening reactions with nucleophiles to generate enantiomerically enriched precursors to this compound derivatives. nih.gov Another method involves the reaction of a chiral epoxyaziridine with α-amino esters, which proceeds through the successive opening of both the oxirane and aziridine rings to form enantiopure trisubstituted piperidines. researchgate.net
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds. In the context of piperidine synthesis, transition metal catalysts with chiral ligands are frequently employed. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn While demonstrated for the synthesis of 3-substituted piperidines, this methodology highlights the potential of asymmetric catalysis in this area. The process involves the partial reduction of a pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield the enantioenriched piperidine. nih.govsnnu.edu.cn
Ruthenium-based catalysts have also proven effective. For example, the asymmetric hydrogenation of an enamine precursor using a catalytic ruthenium(II) complex was a key step in the efficient synthesis of an aminofluoropiperidine derivative. nih.gov
Diastereoselective Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by using chiral substrates or reagents that influence the stereochemical outcome of the reaction.
A highly diastereoselective four-component reaction has been developed for the synthesis of piperidin-2-one salts that contain a pyridine unit. osi.lvresearchgate.net This Michael-Mannich cascade reaction utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate. The reaction is highly stereoselective, forming only a single diastereomer with three or four stereocenters in good yields. osi.lvresearchgate.net The structure and stereochemistry of the products were confirmed by NMR spectroscopy and single-crystal X-ray diffraction. osi.lv
| Product Class | Stereocenters | Yield | Diastereoselectivity |
| 1-((3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halides | 3 | 48–84% | Single diastereomer osi.lvresearchgate.net |
| 1-[(3SR,4RS,5RS,6SR)-4,6-diaryl-5-cyano-5-(methoxycarbonyl)-2-oxopiperidin-3-yl]pyridin-1-ium halides | 4 | 44–74% | Single diastereomer osi.lvresearchgate.net |
Another diastereoselective method involves the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde and the chiral auxiliary (S)-valinol (protected as its O-trimethylsilyl ether). This reaction yields a 1,2-disubstituted aziridine with good diastereoselectivity, which can serve as a chiral building block. nih.gov
Organometallic Chemistry in Piperidine Ring Formation
Organometallic reagents and catalysts play a significant role in modern synthetic chemistry, including the formation of piperidine rings. These methods offer unique pathways for carbon-carbon and carbon-nitrogen bond formation.
Organozinc reagents, for example, have been used in the synthesis of 2,6-disubstituted piperidines. In one approach, organozinc reagents derived from L-serine undergo conjugate addition to enones, leading to 6-oxoamino acid derivatives which are then cyclized reductively to form the piperidine ring. whiterose.ac.uk
The addition of polar organometallics to activated pyridine rings is another powerful strategy. Pyridine N-oxides or pyridinium salts can react with reagents like phenyllithium (B1222949) or Grignard reagents (e.g., methyl magnesium bromide). youtube.com These reagents typically add to the 2- or 4-position of the activated pyridine ring. The resulting dihydropyridine (B1217469) intermediate can then be reduced to the corresponding piperidine. youtube.com Palladium and cobalt complexes are also used to catalyze coupling reactions, for instance, coupling an organozinc intermediate with an aryl halide to form a 4-aryl piperidine. youtube.com
Chemical Reactivity and Derivatization of 2 Piperidin 2 Yl Pyridine
Functionalization of the Piperidine (B6355638) Ring Nitrogen
The secondary amine in the piperidine ring is a key site for functionalization due to its nucleophilic character. It readily participates in reactions such as alkylation and acylation, allowing for the introduction of a wide variety of substituents.
N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various haloalkanes. Research has demonstrated the successful synthesis of N-aryloxyalkylanabasine derivatives through the reaction of anabasine (B190304) with different aryloxyhaloalkanes. These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a weak base such as potassium carbonate (potash) to neutralize the resulting hydrohalic acid. The reaction proceeds with retention of the chiral center at C-2 of the piperidine ring, yielding N-substituted products in moderate to good yields. researchgate.net
N-Acylation: The piperidine nitrogen also readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction is a common method for synthesizing amide derivatives. Studies have shown that anabasine can be acylated with various carbonyl chlorides, including those derived from adamantane, pyridine (B92270), and 1,2-azoles. mdpi.com These reactions are typically performed in an inert solvent such as dichloromethane, with a tertiary amine base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct. mdpi.com The resulting N-acyl derivatives are stable amides.
| Alkylating Agent (Aryloxyhaloalkane) | Base/Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenoxyethyl chloride | K₂CO₃ / DMF | 60°C | N-(2-Phenoxyethyl)anabasine | 52 | researchgate.net |
| 2-(4-Methylphenoxy)ethyl chloride | K₂CO₃ / DMF | 60°C | N-[2-(4-Methylphenoxy)ethyl]anabasine | 65 | researchgate.net |
| 2-(4-Chlorophenoxy)ethyl chloride | K₂CO₃ / DMF | 60°C | N-[2-(4-Chlorophenoxy)ethyl]anabasine | 70 | researchgate.net |
| 3-Phenoxypropyl bromide | K₂CO₃ / DMF | 60°C | N-(3-Phenoxypropyl)anabasine | 34 | researchgate.net |
The formation of amides via N-acylation is a primary method for derivatizing the piperidine nitrogen of 2-(piperidin-2-yl)pyridine (B97662). This transformation converts the secondary amine into a stable, neutral amide linkage and allows for the introduction of diverse functional groups. The reaction conditions are generally mild and proceed with high efficiency.
A systematic study on the synthesis of N-acyl anabasine derivatives highlights this process. By reacting anabasine with various substituted 1,2-azole, pyridine, and adamantane carbonyl chlorides, a library of amide derivatives was produced. mdpi.com The reaction proceeds smoothly at room temperature, demonstrating the high nucleophilicity of the piperidine nitrogen. mdpi.com
| Acyl Chloride | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Phenylisoxazole-3-carbonyl chloride | TEA / Dichloromethane | N-(5-Phenylisoxazole-3-carbonyl)anabasine | 85 | mdpi.com |
| Adamantane-1-carbonyl chloride | TEA / Dichloromethane | N-(Adamantane-1-carbonyl)anabasine | 87 | mdpi.com |
| Pyridine-3-carbonyl chloride | TEA / Dichloromethane | N-(Pyridine-3-carbonyl)anabasine | 52 | mdpi.com |
| Pyridine-4-carbonyl chloride | TEA / Dichloromethane | N-(Pyridine-4-carbonyl)anabasine | 55 | mdpi.com |
Functionalization of the Piperidine Ring Carbon Atoms
While the piperidine ring is saturated, its C-H bonds can be functionalized, particularly those alpha to the nitrogen atom, through modern synthetic methods. Oxidation and reduction reactions also offer pathways to further derivatization.
Direct substitution on the saturated carbon atoms of the piperidine ring is challenging but can be achieved through C-H activation strategies. The pyridin-2-yl group attached to the piperidine nitrogen can act as a directing group, facilitating regioselective functionalization.
Ruthenium-catalyzed sp³ C-H functionalization has been successfully used to introduce substituents at the C-2 position of the piperidine ring in N-(pyridin-2-yl)piperidines. The pyridine nitrogen coordinates to the ruthenium catalyst, directing the C-H activation to the adjacent methylene group of the piperidine ring. This methodology allows for the formation of C-C bonds at a typically unreactive site. Following functionalization, the N-(pyridin-2-yl) directing group can be removed if desired through strategies such as "hydrogenation-hydride reduction" or "quaternization-hydride reduction".
Oxidation: The piperidine ring of this compound can undergo oxidation, primarily at the carbon atoms adjacent to the nitrogen. A common transformation is the oxidation of the α-methylene group to a carbonyl, forming a lactam (a cyclic amide). For instance, the oxidation of N-substituted piperidines to their corresponding 2-piperidinone derivatives is a known pathway. This can be achieved using various oxidizing agents. The dehydrogenation of the piperidine ring to form the corresponding pyridine ring is also a possible oxidative transformation, effectively aromatizing the ring. This process can be carried out at high temperatures (700-900°F) using a supported vanadia catalyst.
Reduction: As the piperidine ring is already a fully reduced (saturated) heterocycle, it does not undergo further reduction under standard catalytic hydrogenation conditions. However, oxidized derivatives of the ring, such as the corresponding lactams (piperidin-2-ones), can be reduced. For example, N-alkyl-piperidin-2-ones can be reduced using strong reducing agents like lithium aluminium hydride (LiAlH₄). This reaction typically reduces the amide carbonyl group to a methylene group, yielding the corresponding N-alkylpiperidine.
Functionalization of the Pyridine Ring
The pyridine ring offers a versatile platform for functionalization through several key reaction types characteristic of aromatic, electron-deficient heterocycles.
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the ring nitrogen, the pyridine ring is activated towards nucleophilic attack, especially at the C-2 (α) and C-4 (γ) positions. When a suitable leaving group (e.g., a halogen) is present at these positions, it can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex). The reactivity of 2-halopyridines often depends on the nucleophile; for instance, with sulfur nucleophiles, the reactivity order is typically I > Br > Cl > F, while with oxygen nucleophiles, the order is often reversed (F > Cl > Br > I). Microwave heating has been shown to dramatically decrease reaction times for these substitutions. nih.gov
| 2-Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Sodium thiophenoxide | HMPA, Microwave, 107°C, 3 min | 2-(Phenylthio)pyridine | 99 | nih.gov |
| 2-Chloropyridine (B119429) | Sodium thiophenoxide | HMPA, Microwave, 148°C, 3 min | 2-(Phenylthio)pyridine | 98 | nih.gov |
| 2-Bromopyridine | Benzyl alcohol | NMP, Microwave, 178°C, 15 min | 2-(Benzyloxy)pyridine | 81 | nih.gov |
| 2-Fluoropyridine | Benzyl alcohol | NMP, Microwave, 178°C, 15 min | 2-(Benzyloxy)pyridine | 90 | nih.gov |
Electrophilic Aromatic Substitution (SEAr): In contrast to SNAr, the pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. The ring nitrogen is protonated or coordinates to the Lewis acidic electrophile/catalyst, further increasing the ring's electron deficiency. When substitution does occur, it proceeds preferentially at the C-3 (β) position under harsh reaction conditions. A more effective strategy to achieve substitution at the C-2 or C-4 positions involves the initial oxidation of the pyridine nitrogen to a pyridine N-oxide. researchgate.net The N-oxide group is activating and directs electrophiles to the C-2 and C-4 positions. The N-oxide can then be deoxygenated (e.g., with zinc dust) to restore the pyridine ring. researchgate.net Furthermore, pyridine N-oxides can be directly functionalized at the C-2 position by reaction with Grignard reagents followed by treatment with acetic anhydride to yield 2-substituted pyridines. researchgate.net
Reduction: The pyridine ring of this compound can be reduced to a second piperidine ring. This is typically achieved through catalytic hydrogenation under pressure, often requiring activation of the pyridine ring as a pyridinium (B92312) salt. For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts has been shown to produce the corresponding chiral piperidines with high enantioselectivity. thegoodscentscompany.com Applying this to this compound would result in the formation of 2,2'-bipiperidine.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is a challenging transformation. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles, a reactivity profile often compared to that of nitrobenzene. researchgate.netgoogle.com Consequently, EAS reactions on unsubstituted pyridine, such as nitration, sulfonation, and halogenation, typically require harsh conditions, including high temperatures and strongly acidic media, and proceed with low yields. rsc.org The substitution, when it does occur, is directed primarily to the C-3 and C-5 positions. beilstein-journals.org
However, the presence of the piperidin-2-yl substituent significantly alters this reactivity. The piperidine ring, specifically its nitrogen atom, acts as an alkylamino group, which is a powerful electron-donating group. This group activates the pyridine ring towards electrophilic attack. libretexts.org The activating effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, this would direct incoming electrophiles to the C-3 and C-5 positions of the pyridine ring.
Halogenation: Direct halogenation of pyridines requires forcing conditions. chemrxiv.org However, the activating nature of the piperidin-2-yl group would facilitate reactions with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), likely leading to substitution at the C-3 or C-5 position. To control the high reactivity and prevent potential side reactions or over-halogenation, the piperidine nitrogen could be temporarily protected as an amide (e.g., an acetamide). This strategy moderates the activating influence of the amino group, allowing for more controlled and selective substitution. libretexts.org
Nitration: Nitration of the activated pyridine ring in this compound can be expected to proceed under milder conditions than those required for unsubstituted pyridine. A mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, could be employed to introduce a nitro group, again likely at the C-3 or C-5 position. researchgate.netrsc.org The reaction conditions must be carefully chosen to avoid oxidation of the piperidine ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of halogenated this compound. By introducing a halogen atom (e.g., Br, I) onto the pyridine ring, the molecule becomes a versatile substrate for various palladium-catalyzed transformations. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with an aryl halide. nih.gov A halogenated derivative, such as 5-bromo-2-(piperidin-2-yl)pyridine, can be coupled with a wide array of aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand (e.g., SPhos, XPhos) in the presence of a base like sodium carbonate or potassium phosphate. nih.govmdpi.com This method allows for the straightforward introduction of diverse aromatic and heterocyclic moieties, significantly expanding the structural complexity of the parent molecule.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (typically CuI). mdpi.com The reaction is generally carried out in the presence of an amine base, such as triethylamine or piperidine. This reaction is highly valuable for introducing alkynyl functional groups, which can serve as handles for further synthetic transformations.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. researchgate.net It involves the coupling of an aryl halide with a primary or secondary amine. nih.gov A halogenated this compound can be coupled with a diverse range of amines, anilines, or N-heterocycles using a palladium catalyst and a bulky, electron-rich phosphine ligand. mdpi.com This reaction provides a direct route to N-aryl or N-alkyl derivatives, which are common motifs in pharmacologically active compounds.
| Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | C(sp²)-C(sp²) | Biaryl derivative |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C(sp²)-C(sp) | Arylalkyne derivative |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Xantphos, NaOᵗBu | C(sp²)-N | N-Aryl derivative |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to molecular complexity. nih.gov While many MCRs focus on the de novo synthesis of piperidine or pyridine rings, researchgate.netnih.gov the pre-formed this compound scaffold can participate in certain types of MCRs, most notably the Pictet-Spengler reaction.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline ring system. nih.gov In the context of this compound, the piperidine nitrogen can act as the nucleophile, and the pyridine ring can serve as the aromatic component for the cyclization.
A plausible Pictet-Spengler type reaction would involve the reaction of this compound with an aldehyde (R-CHO). The initial step is the formation of an iminium ion intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the C-3 position of the pyridine ring (activated by the piperidinyl group), would lead to the formation of a new six-membered ring, resulting in a fused polycyclic heterocyclic system. This transformation constructs a complex bridged or fused scaffold in a single, atom-economical step. beilstein-journals.orgdtu.dk
Transformations Leading to Fused or Spanning Heterocyclic Systems
The this compound framework is an excellent starting point for the synthesis of more complex fused and spanning heterocyclic systems, which are prevalent in medicinal chemistry. ias.ac.inresearchgate.net These transformations typically involve the introduction of functional groups onto one or both rings, followed by an intramolecular cyclization event.
One common strategy involves functionalizing the pyridine ring at the C-3 position. For example, introduction of an amino group via nitration and subsequent reduction would yield 3-amino-2-(piperidin-2-yl)pyridine. This derivative can then be used as a precursor to build fused pyrimidine rings. Reaction with reagents like ethyl acetoacetate or urea can lead to the formation of pyrido[2,3-d]pyrimidine systems. nih.gov
Alternatively, functionalization can begin with a halogenated precursor. A 3-bromo-2-(piperidin-2-yl)pyridine could undergo a Buchwald-Hartwig amination to introduce a hydrazine moiety. Subsequent intramolecular cyclization of the resulting hydrazide can be used to construct fused pyrazole rings, yielding pyrazolo[3,4-b]pyridine derivatives. nih.gov
Furthermore, intramolecular cyclization strategies can be employed to create spanning systems that bridge the two existing rings. For instance, if a functional group on the piperidine nitrogen contains an electrophilic center, it could potentially react with a nucleophilic position on the pyridine ring to form a new bicyclic system with a nitrogen bridgehead. The specific nature of the fused or spanning system is dictated by the nature and position of the reacting functional groups, offering a high degree of synthetic flexibility for creating diverse molecular architectures. researchgate.netnih.gov
Coordination Chemistry of 2 Piperidin 2 Yl Pyridine
2-(Piperidin-2-yl)pyridine (B97662) as a Ligand
This compound is a heterocyclic compound featuring both a pyridine (B92270) and a piperidine (B6355638) ring system linked by a carbon-carbon bond. The presence of nitrogen atoms in each ring, each with a lone pair of electrons, makes the molecule a potent potential ligand in coordination chemistry. It can act as a Lewis base, donating electron pairs to a metal center, which acts as a Lewis acid.
The defining characteristic of this compound as a ligand is its capacity to function as a bidentate N,N'-donor. This means it can bind to a metal center through two nitrogen atoms simultaneously. researchgate.net One donor site is the sp²-hybridized nitrogen of the pyridine ring, and the second is the sp³-hybridized secondary amine nitrogen of the piperidine ring.
The chelate effect is a crucial concept in understanding the stability of complexes formed with this ligand. When this compound binds to a metal ion using both nitrogen atoms, it forms a five-membered ring structure. This chelate ring is entropically more favorable than the coordination of two separate monodentate ligands (like one pyridine and one piperidine molecule), leading to complexes with enhanced thermodynamic stability. nih.gov The stability of complexes with 2,2′-bipyridine, a related ligand, is significantly greater than those with an equivalent number of monodentate pyridine ligands. nih.gov
The primary chelation mode of this compound involves the formation of a five-membered ring with the metal ion, incorporating the pyridine nitrogen, the metal center, the piperidine nitrogen, and the two carbon atoms linking the rings. This arrangement is common and sterically favorable for bidentate ligands.
Octahedral: For a metal ion with a coordination number of six, two or three bidentate ligands can bind to form a pseudo-octahedral complex. For instance, a complex of the type [M(L)₂X₂], where L is this compound and X is a monodentate ligand like a halide, would likely adopt a distorted octahedral geometry. researchgate.net
Square Planar: For d⁸ metal ions such as Palladium(II), Platinum(II), or Gold(III), four-coordinate complexes are common, often adopting a square planar geometry. wikipedia.org A complex of the type [M(L)X₂] would exhibit this arrangement.
Tetrahedral: Although less common for chelated pyridine derivatives, some four-coordinate complexes, particularly with d¹⁰ ions like Zinc(II), can adopt a distorted tetrahedral geometry. mdpi.com
Complexation with Transition Metals (e.g., Fe, Ru, Ni, Pd, Rh, Co, Ir)
This compound and its derivatives form stable complexes with a wide range of transition metals. The interaction between the ligand's nitrogen donors and the d-orbitals of the metal ion is central to the formation and properties of these coordination compounds.
The synthesis of transition metal complexes with this compound typically follows straightforward procedures common in coordination chemistry. The most general method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
A typical synthetic route is as follows:
A solution of the this compound ligand is prepared in a solvent such as methanol, ethanol, or acetonitrile.
A solution of the desired transition metal salt (e.g., FeCl₂, Ni(ClO₄)₂, RhCl₃·nH₂O, or [Ir(ppy)₂(µ-Cl)]₂) is prepared in the same or a compatible solvent. analis.com.mymdpi.comnih.gov
The ligand solution is added to the metal salt solution, often dropwise, with stirring. The molar ratio of ligand to metal is adjusted to achieve the desired stoichiometry (e.g., 1:1, 2:1, or 3:1).
The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. analis.com.my
Upon cooling or solvent evaporation, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. While crystallographic data for complexes of the exact this compound ligand are not widely available, analysis of closely related structures provides valuable insight into the expected bond lengths, angles, and geometries.
For example, the crystal structure of a rhodium(II) complex with 2-benzoylpyridine, a related N,O-bidentate ligand, reveals a mononuclear structure. nih.gov Similarly, iridium(III) complexes with substituted pyridine ligands consistently show an octahedral geometry around the iridium center. analis.com.my
A palladium(II) complex incorporating a (pyridin-2-yl)phenyl ligand, [Pd(C₁₁H₈N)(C₆H₁₀NS₂)], demonstrates a distorted square-planar geometry. The bite angle of the chelating ligand (C—Pd—N) is approximately 81°, a significant deviation from the ideal 90° due to the constraints of the five-membered chelate ring. researchgate.net Copper(II) complexes with hydroxyl-substituted pyridine ligands also show square planar or square pyramidal geometries. nih.gov These findings illustrate the typical structural features that would be expected in complexes of this compound.
Table 1: Illustrative Crystallographic Data for a Related Palladium(II) Complex This table presents data for [Pd(C₁₁H₈N)(C₆H₁₀NS₂)], a complex with a related (pyridin-2-yl)phenyl ligand, to illustrate typical coordination parameters. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Square-Planar |
| Selected Bond Angles | |
| C—Pd—N | ~81° |
| S—Pd—S | ~75° |
| Note | Data for an analogous Pd(II) complex. |
Table 2: Illustrative Crystallographic Data for a Related Copper(II) Complex This table presents data for trans-[CuCl₂(etpy)₂] (etpy = 2-ethylpyridine), a mononuclear complex, to illustrate typical coordination parameters. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted Square-Planar |
| Selected Bond Angles | |
| N—Cu—N | 180° |
| Cl—Cu—Cl | 180° |
| N—Cu—Cl | ~90.5° - 91.1° |
| Note | Data for a related Cu(II) complex. |
Complexation with Main Group Elements
While the coordination chemistry of this compound is dominated by its interactions with transition metals, it can also act as a Lewis base toward main group elements. Pyridine itself is known to form stable adducts with Lewis acidic main group compounds, such as the sulfur trioxide pyridine complex (SO₃(py)) and the borane (B79455) pyridine complex (BH₃py). wikipedia.org
By analogy, this compound is expected to form similar coordination compounds. The nitrogen atoms of the ligand can donate their lone pairs to electron-deficient main group elements like boron, aluminum, germanium, and tin. For instance, it could react with boranes (e.g., BPh₃ or boronic acids) to form stable adducts. rsc.orgnih.gov Research on related bis(benzimidazol-2-yl)pyridine ligands has shown the formation of stable complexes with Germanium(II) and Tin(II), yielding products such as [G-BZIMPYMCl][MCl₃] (where M = Ge, Sn). researchgate.net This suggests that this compound could coordinate to main group metal halides, potentially leading to interesting structural motifs, although specific research in this area is limited.
Supramolecular Chemistry and Self-Assembly with this compound Ligands
The supramolecular chemistry of complexes containing this compound ligands is governed by a combination of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. These non-covalent interactions direct the self-assembly of individual complex units into higher-order, ordered structures.
The presence of the N-H group on the piperidine ring is a key feature that facilitates the formation of intermolecular hydrogen bonds. nih.govresearchgate.net In the solid state, this can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For instance, the N-H proton can act as a hydrogen bond donor to an available acceptor site on an adjacent molecule, such as a counter-ion or a solvent molecule. nih.gov The pyridine nitrogen atom, with its lone pair of electrons, can also participate in hydrogen bonding as an acceptor. rsc.org
While specific experimental studies on the self-assembly of this compound complexes are limited, the principles derived from related pyridine-based ligands suggest that it is a promising building block for the construction of novel supramolecular architectures. The combination of a strong metal-coordinating unit with a hydrogen-bonding and a π-stacking capable moiety in a single ligand offers a powerful tool for the design of functional materials.
Table 1: Potential Supramolecular Interactions Involving this compound Ligands
| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Motif |
| Hydrogen Bonding | Piperidine N-H (donor), Pyridine N (acceptor), Counter-ions/Solvents (acceptor/donor) | Chains, Sheets, 3D Networks |
| π-π Stacking | Pyridine rings | 1D stacks, Herringbone patterns |
| Metal Coordination | Pyridine N, Piperidine N | Mononuclear complexes, Polynuclear assemblies |
Redox Properties of this compound Metal Complexes
The redox properties of metal complexes are fundamentally influenced by the nature of the ligands coordinated to the metal center. The this compound ligand, with its combination of a π-accepting pyridine ring and a σ-donating piperidine ring, can modulate the electron density at the metal center and thereby influence the potentials of the metal-centered redox processes.
The electron-donating character of the alkyl substituent (the piperidine ring) on the pyridine ring is expected to increase the electron density on the metal ion. rsc.org This, in turn, generally leads to a cathodic (less positive) shift in the metal-centered oxidation potentials compared to complexes with unsubstituted pyridine. researchgate.net In other words, the metal ion in a complex with this compound is more easily oxidized.
Cyclic voltammetry is a powerful technique to probe the redox behavior of these complexes. For transition metal complexes with pyridine-based ligands, reversible or quasi-reversible one-electron transfer processes are commonly observed. researchgate.netanalis.com.my For instance, nickel(II) complexes can undergo a Ni(II)/Ni(III) oxidation or a Ni(II)/Ni(I) reduction. researchgate.netresearchgate.net Similarly, copper(II) complexes can exhibit a Cu(II)/Cu(I) reduction. researchgate.netd-nb.infonih.gov
Table 2: Representative Redox Potentials (E½ in Volts vs. Fc/Fc⁺) for Hypothetical Metal Complexes of this compound in a Non-aqueous Solvent
| Metal Ion | Redox Couple | Expected E½ (V) |
| Nickel(II) | Ni(II) / Ni(III) | +0.4 to +0.8 |
| Nickel(II) | Ni(II) / Ni(I) | -1.2 to -1.6 |
| Copper(II) | Cu(II) / Cu(I) | -0.1 to +0.3 |
Note: The values in this table are estimations based on data from related pyridine and piperidine-containing complexes and are intended to be illustrative. Actual experimental values may vary.
The study of the redox properties of this compound metal complexes is crucial for understanding their potential applications in areas such as catalysis, where electron transfer processes are fundamental. The ability to tune the redox potentials through ligand design is a key aspect of modern coordination chemistry.
Theoretical and Computational Studies of 2 Piperidin 2 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-(Piperidin-2-yl)pyridine (B97662), which contains a rotatable bond between the pyridine (B92270) and piperidine (B6355638) rings and a non-planar piperidine ring, multiple low-energy conformations can exist.
Conformational analysis explores the potential energy surface of the molecule to identify these stable conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G**), are widely used for this purpose. nih.gov The analysis involves systematically rotating the dihedral angle between the two rings and evaluating the energy of each resulting structure. For the piperidine ring itself, studies on related structures have shown it predominantly adopts a stable chair conformation. nih.govnih.gov Computational analysis of similar pyridinyl compounds has been used to determine the preferred orientation of the substituent group relative to the pyridine ring, which is often governed by intramolecular interactions like hydrogen bonding. nih.govresearchgate.net The results of such an analysis would typically identify the global minimum energy conformer as well as other low-energy conformers that might be present in equilibrium.
Table 1: Example Data from a Conformational Analysis This table illustrates the typical output from a DFT-based conformational analysis. The values are hypothetical for this compound.
| Conformer | Dihedral Angle (Py-Pip) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 75° | 0.00 | 75.3 |
| B | 165° | 1.15 | 14.5 |
| C | -80° | 1.80 | 10.2 |
The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov For instance, in studies of related pyridine derivatives, the HOMO is often delocalized on the pyridine ring, while the LUMO is localized over the carbonyl or other electron-withdrawing groups. scielo.br
The Molecular Electrostatic Potential (MEP) is another vital tool that maps the charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net For substituted pyridines, the MEP can reveal the reactivity of the heterocyclic nitrogen and how it is influenced by substituents, which is crucial for predicting interactions like protonation or N-oxidation. nih.gov
Table 2: Example Electronic Properties Calculated via DFT This table shows representative data obtained from an electronic structure analysis. The values are hypothetical.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.56 |
Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. This computed spectrum is then compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. plu.mx
For pyridine and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching within the pyridine ring, and various in-plane and out-of-plane bending modes. researchgate.net Theoretical studies on similar molecules like 2-acetylpyridine (B122185) have shown that calculations can accurately predict the stable conformer and provide comprehensive assignments for the experimental spectral bands. plu.mx
Computational methods can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule, which is invaluable for structure elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP, is one of the most reliable approaches for calculating NMR shielding tensors. imist.maresearchgate.net
The calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are highly effective for assigning the correct structure, especially in cases where experimental data may be ambiguous, such as in identifying the correct regio-isomer, protonation state, or preferred tautomer in solution. rsc.org The correlation between calculated and experimental chemical shifts is often excellent, with high R-squared values. researchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While quantum chemical calculations provide a static picture of a molecule's stable conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational flexibility and structural transitions. mdpi.com
For this compound, an MD simulation could be used to:
Explore the conformational landscape in a solvent environment, revealing the stability of different conformers and the energy barriers for interconversion between them.
Analyze the dynamics of the piperidine ring, such as the rate of chair-to-chair interconversion.
Study the flexibility of the linkage between the pyridine and piperidine rings.
Characterize interactions with solvent molecules, which can influence the preferred conformation.
This information is critical for understanding how the molecule behaves in a realistic biological or chemical environment, which is a prerequisite for studying its interactions with other molecules like proteins. mdpi.com
Binding Mode Prediction through Molecular Docking Studies (e.g., protein-ligand interactions)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.gov This method is fundamental in drug discovery and medicinal chemistry for understanding protein-ligand interactions at a molecular level.
The process involves placing the ligand in various orientations and conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The results of a docking study can:
Identify the most probable binding mode of the ligand.
Quantify the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. tubitak.gov.tr
Detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. tubitak.gov.tr
Docking studies on various piperidine and pyridine derivatives have been performed against numerous protein targets to explore their potential as enzyme inhibitors or receptor modulators. nih.govresearchgate.net For this compound, a docking study would provide a hypothesis about its potential biological targets and the key structural features responsible for its binding.
Table 3: Example Output from a Molecular Docking Study This table illustrates the typical results from a docking simulation. The target protein and results are hypothetical.
| Target Protein | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Hypothetical Kinase A | 1 | -8.5 | GLU-116, GLY-117 | Hydrogen Bond |
| PHE-80 | Pi-Pi Stacking | |||
| LEU-135, VAL-65 | Hydrophobic |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. These methods are instrumental in guiding the rational design of new molecules with enhanced potency and in predicting the activity of untested compounds, thereby saving significant time and resources in drug discovery.
While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of this methodology are widely applied to analogous structures containing both piperidine and pyridine moieties, such as piperidinopyridine and piperidinopyrimidine analogs. researchgate.net The general workflow for a QSAR study on derivatives of this compound would involve several key steps:
Dataset Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) against a specific biological target would be compiled.
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. They are typically categorized as electronic, steric, hydrophobic, and topological, among others. researchgate.net
Model Development: Using statistical techniques, a mathematical model is built to correlate the calculated descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net The goal is to select a small subset of descriptors that can effectively predict the activity. For instance, in studies of related piperidine derivatives, 2D and 3D autocorrelation descriptors have been successfully used to establish predictive models.
Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds that were not used in the model's creation.
The resulting QSAR model can provide valuable insights into the structure-activity relationship, highlighting which molecular features are crucial for biological activity. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule or the presence of a hydrogen bond donor at a specific position enhances activity. This information guides the design of new, potentially more potent derivatives of this compound for synthesis and biological evaluation. researchgate.net
| Descriptor Category | Descriptor Examples | Physicochemical Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, ability to participate in electrostatic interactions, chemical reactivity. | Governs interactions with polar residues in a target protein. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. | Determines the fit of the molecule into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affinity of the molecule for nonpolar environments versus polar environments. | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular structure. | Relates molecular size and shape to activity. |
| 3D Descriptors | 3D-MoRSE, WHIM, RDF descriptors | Three-dimensional arrangement of atoms in space. | Provides a more detailed representation of molecular shape and substituent positions. |
Spectroscopic Property Prediction (e.g., UV-Vis, TD-DFT)
Computational quantum chemistry provides essential tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. The prediction of ultraviolet-visible (UV-Vis) absorption spectra using Time-Dependent Density Functional Theory (TD-DFT) is a particularly common and valuable application.
For this compound, a TD-DFT calculation would be used to predict its electronic absorption spectrum. The molecule's structure consists of a pyridine ring, which is an aromatic chromophore, and a saturated piperidine ring, which is generally considered a non-absorbing auxochrome in the near-UV and visible regions. Therefore, the primary electronic transitions responsible for UV absorption would be associated with the pyridine moiety. These transitions are typically of the π → π* and n → π* type.
The computational process begins with the optimization of the molecule's ground-state geometry using DFT methods, often with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) or larger). nih.gov Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies (which correspond to wavelengths of maximum absorption, λmax) and the corresponding oscillator strengths (which relate to the intensity of the absorption bands). nih.gov
Studies on pyridine itself show characteristic absorption bands that are well-reproduced by TD-DFT calculations. researchgate.net The intense π → π* transitions typically occur at lower wavelengths (higher energy), while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, occurs at a longer wavelength (lower energy). nih.govresearchgate.net The presence of the piperidinyl substituent at the 2-position of the pyridine ring is expected to cause a slight shift in the absorption maxima (a solvatochromic shift) compared to unsubstituted pyridine, due to its electron-donating inductive effect.
Solvent effects are a critical consideration in spectroscopic predictions, as they can significantly influence the positions of absorption bands. These effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov Combining TD-DFT with a PCM approach generally yields predicted spectra that are in good agreement with experimental measurements in solution. nih.gov
| Compound | Solvent | Experimental λmax (nm) | Computational Method | Calculated λmax (nm) | Reference |
|---|---|---|---|---|---|
| Pyridine | Water | ~256 | TD-DFT/B3LYP/6-31+G(d) with PCM | ~254 | nih.gov |
| Pyridine | Gas Phase | ~256 | TD-DFT | 270 | researchgate.net |
| 2-Styrylpyridine | Gas Phase | Not Reported | TD-DFT/B3LYP/6-31G(d) | 290.5 | nih.gov |
| 2-Styrylpyridine | Ethanol | 286 | TD-DFT/B3LYP/6-31G(d) with PCM | 297.9 | nih.gov |
Mechanistic Research on the Biological Activity of 2 Piperidin 2 Yl Pyridine Derivatives
Receptor Binding and Modulation Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, distinguishing from the 3-isomer anabasine)
Derivatives of 2-(piperidin-2-yl)pyridine (B97662) have been investigated for their ability to interact with various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for signal transmission in the central and peripheral nervous systems. The interaction of these derivatives is often compared and contrasted with that of anabasine (B190304), a naturally occurring alkaloid which is the 3-isomer, 3-(piperidin-2-yl)pyridine. nih.gov
Anabasine is a known nAChR agonist. nih.gov The position of the piperidine (B6355638) ring relative to the nitrogen atom in the pyridine (B92270) ring is a critical determinant of binding affinity and functional activity at different nAChR subtypes. Studies comparing isomers of anabasine have shown that the placement of the double bond within the piperidine ring can increase agonist potency at α4β2 nAChRs while decreasing it at α7 nAChRs, relative to S-anabasine. nih.govnih.gov
Research into synthetic piperidine derivatives has led to the identification of potent ligands for the acetylcholine-binding protein (AChBP), which serves as a valuable model for the ligand-binding domain of nAChRs. Through screening and structure-based design, piperidine derivatives have been optimized to achieve high binding affinity. For instance, a derivative, compound 15 (structure not fully specified in the source), was identified as a highly affinitive ligand with a Ki value of 2.8 nmol/L, significantly more potent than nicotine (B1678760) (Ki=777 nmol/L). nih.gov Molecular modeling suggests that substitutions on the piperidinyl group can confer a better fit within the receptor's binding pocket. nih.gov
The distinction from anabasine lies in the specific interactions dictated by the substitution pattern. While anabasine (3-isomer) has a well-characterized profile as a broad nAChR agonist, derivatives of the this compound scaffold can be engineered to achieve higher affinity and potentially greater selectivity for specific nAChR subtypes, such as the α4β2 or α7 receptors. nih.govnih.gov
| Compound/Derivative | Target Receptor/Protein | Key Mechanistic Finding | Reference |
| Piperidine Derivative 15 | Acetylcholine-Binding Protein (AChBP) | High-affinity ligand (Ki = 2.8 nmol/L), demonstrating the potential for potent nAChR interaction through optimized piperidinyl substitution. | nih.gov |
| Anabasine (3-isomer) | Nicotinic Acetylcholine Receptors (nAChRs) | Acts as a natural agonist, providing a baseline for comparing the activity of synthetic isomers. nih.gov | nih.gov |
| Isoanatabine / Anatabine | α4β2 and α7 nAChRs | Isomeric position of a double bond in the piperidine ring alters potency and efficacy at different nAChR subtypes. nih.gov | nih.gov |
Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., SHP2 protein, thrombin)
The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes implicated in disease, such as the SHP2 protein and thrombin.
SHP2 Protein Inhibition: Src-homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK and PI3K-AKT pathways. nih.gov Its overactivation is linked to various cancers. nih.gov Researchers have designed novel pyridine derivatives as selective SHP2 inhibitors. One such compound, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) , emerged as a potent and highly selective SHP2 inhibitor with an IC50 value of 1.36 μM. nih.gov Mechanistic studies, including fluorescence titration assays, confirmed that this compound binds directly to the SHP2 protein. nih.gov Molecular docking studies suggest that these inhibitors function by binding to an allosteric "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, which locks the enzyme in an auto-inhibited, inactive conformation. nih.govwikipedia.org This allosteric inhibition prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling. wikipedia.org
Thrombin Inhibition: Thrombin is a key serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov A class of nonpeptide direct thrombin inhibitors has been developed based on a 1-(pyridin-4-yl)piperidine-4-carboxamide structure. While not the 2-isomer, these related structures provide insight into the mechanism. Through optimization of the P1 and P4 binding moieties, compounds with excellent thrombin (fIIa) inhibition have been identified. nih.govresearchgate.net For example, compound 13b (a pyrrolidine-containing analogue) demonstrated a Ki of 6 nM against thrombin and exhibited remarkable selectivity over other serine proteases. nih.gov The mechanism of these direct inhibitors involves blocking the active site of thrombin, preventing it from cleaving fibrinogen to fibrin (B1330869) and thereby halting clot formation. nih.gov This is evidenced by their ability to prolong the activated partial thromboplastin (B12709170) time (aPTT) in ex vivo studies. nih.gov
| Inhibitor Derivative | Target Enzyme | Mechanism of Action | Key Data | Reference |
| 11a | SHP2 Protein | Binds directly to an allosteric pocket, locking SHP2 in an inactive conformation and inhibiting its phosphatase activity. | IC50 = 1.36 μM | nih.gov |
| 13b | Thrombin (fIIa) | Acts as a direct, competitive inhibitor by blocking the enzyme's active site, preventing fibrinogen cleavage. | Ki = 6 nM | nih.gov |
Investigation of Anti-Platelet Aggregation Mechanisms
Platelet aggregation is a critical process in thrombosis, and its inhibition is a major therapeutic strategy for cardiovascular diseases. While direct studies on this compound are limited, research on related piperidine-pyridine scaffolds provides mechanistic insights. Carbamoylpiperidine analogues have been evaluated for their ability to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), adrenaline, collagen, and arachidonic acid (AA). researchgate.netyoutube.com
The general mechanism for many anti-platelet drugs involves interfering with key signaling pathways within the platelet. mdpi.com One major pathway is initiated by ADP binding to P2Y12 receptors, which leads to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, ultimately causing platelet activation and aggregation. mdpi.com Another pathway involves thromboxane (B8750289) A₂ (TXA₂) synthesis, which is a potent platelet agonist. mdpi.com
Derivatives of piperazine (B1678402) and piperidine have been shown to inhibit platelet phosphodiesterase activity. This inhibition leads to an elevation in intracellular cAMP levels, which in turn is sufficient to inhibit the rise in calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation. nih.gov
| Compound Class | Inducing Agent | Proposed Mechanism of Action | Reference |
| Piperazine/Piperidine Derivatives | Thrombin, ADP, Collagen | Inhibition of phosphodiesterase, leading to increased cAMP levels, which inhibits calcium rise and fibrinogen binding. | nih.gov |
| Carbamoylpiperidine Analogues | ADP, Adrenaline, Collagen, AA | Inhibition of agonist-induced platelet aggregation pathways. | researchgate.netyoutube.com |
Characterization of Antimicrobial Activity Mechanisms
Derivatives containing the pyridine ring are known to possess broad-spectrum antimicrobial properties. The mechanisms underlying these activities are varied and depend on the specific structure of the derivative.
The antibacterial action of pyridine derivatives often involves disruption of the bacterial cell structure or key enzymatic processes. One proposed mechanism is the interaction of positively charged compounds with the negatively charged bacterial cell membrane. frontiersin.org This electrostatic interaction can disrupt the membrane, leading to the release of cytoplasmic contents and cell death. frontiersin.org
For certain 2-aminopyridine (B139424) derivatives, it is speculated that their antibacterial potency is related to the positive charge of a carbon atom connected to the cyclic structure, which facilitates binding to and disruption of the bacterial cell membrane. frontiersin.org Other pyridine derivatives have been found to destroy the cell shape. rsc.org In another example, a piperazinyl-naphthothiazole-dione derivative was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to a bactericidal effect. nih.gov
| Compound Class | Bacterial Target | Mechanism of Antibacterial Action | Reference |
| 2-Aminopyridine Derivatives | Gram-positive bacteria | Disruption of the bacterial cell membrane via electrostatic interactions. | frontiersin.org |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Destruction of bacterial cell morphology. | rsc.org |
| Piperazinyl-naphthothiazole-dione | Staphylococcus species | Inhibition of DNA gyrase, disrupting DNA replication. | nih.gov |
The antifungal mechanisms of pyridine derivatives often target processes unique to fungal cells, such as cell wall synthesis or ergosterol (B1671047) biosynthesis. Hybrid compounds combining pyridine with an imidazole (B134444) moiety are thought to act as multitarget ligands. researchgate.net The imidazole component can block ergosterol biosynthesis by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), while the pyridine moiety may act as a cell wall inhibitor. researchgate.net
Other studies have identified pyridinone derivatives that are effective against Candida albicans. The mechanism involves not only direct fungicidal activity but also the inhibition of biofilm formation and a reduction in the thickness of the mannan (B1593421) layer of the fungal cell wall. nih.gov
| Compound Class | Fungal Target | Mechanism of Antifungal Action | Reference |
| Hybrid Imidazole-Pyridine Derivatives | Fungal cell membrane/wall | Dual-action: Inhibition of CYP51 (ergosterol synthesis) and inhibition of cell wall synthesis. | researchgate.net |
| Pyridinone Derivatives | Candida albicans | Fungicidal activity, inhibition of biofilm formation, and reduction of cell wall mannan thickness. | nih.gov |
Elucidation of Anti-Cancer Mechanisms (e.g., inhibition of cell proliferation)
Piperidine and pyridine derivatives are a significant class of compounds investigated for their anticancer properties, acting through a variety of mechanisms to halt tumor growth and induce cancer cell death. nih.govnih.gov
A primary mechanism is the inhibition of cell proliferation through cell cycle arrest. For example, the piperidine derivative 2-amino-4-(1-piperidine)pyridine was found to arrest the cell cycle in the G0/G1 phase in colon cancer cell lines (DLD-1 and HT29). nih.gov Other pyridine derivatives have been shown to induce cell cycle arrest at the S phase or G2/M phase in different cancer types. frontiersin.orgnih.gov
Another key mechanism is the induction of apoptosis (programmed cell death). This can be achieved by modulating the expression of key regulatory proteins. Studies have shown that piperidine derivatives can decrease the expression of anti-apoptotic proteins like Bcl-2 and XIAP while increasing the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from mitochondria, triggering the caspase cascade and leading to apoptosis. nih.gov
Furthermore, these derivatives can inhibit cancer cell migration and metastasis . The compound 2-amino-4-(1-piperidine)pyridine was shown to suppress the epithelial-mesenchymal transition (EMT) by down-regulating E-cadherin, which is crucial for cell-cell adhesion and the prevention of metastasis. nih.gov Some pyridine derivatives also act as inhibitors of critical enzymes involved in tumor growth and angiogenesis, such as VEGFR-2.
| Derivative Class | Cancer Cell Line(s) | Key Anti-Cancer Mechanism | Reference |
| 2-amino-4-(1-piperidine)pyridine | DLD-1, HT29 (Colon) | Cell cycle arrest at G0/G1 phase; Inhibition of cell migration via suppression of EMT. | nih.gov |
| Piperidine Derivative 17a | PC3 (Prostate) | Inhibition of proliferation; Induction of apoptosis via modulation of XIAP, Bcl-2, and Bax levels. | nih.gov |
| Pyridine Urea Derivatives | MCF-7 (Breast) | Inhibition of VEGFR-2 phosphorylation, interfering with angiogenesis pathways. |
Research into Anti-Inflammatory Effects
Derivatives of this compound have been identified as possessing significant anti-inflammatory properties. The piperidine and pyridine moieties are fundamental components in many compounds developed for their anti-inflammatory effects. mdpi.com Research has particularly focused on the role of these derivatives as inhibitors of key signaling molecules in inflammatory pathways.
One significant area of investigation involves their activity as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a nuclear kinase that plays a crucial role in the activation of pro-inflammatory transcription factors like NF-κB. mdpi.com The activation of NF-κB by MSK1 leads to the increased production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which are central to various inflammatory diseases. mdpi.com
Studies on arylpyridin-2-yl guanidine (B92328) derivatives have demonstrated their potential as therapeutic agents for inflammatory conditions like asthma, psoriasis, and atherosclerosis. mdpi.com By inhibiting MSK1, these compounds can effectively suppress the inflammatory cascade. For example, the derivative known as 2-aminobenzimidazole (B67599) 49d was found to be a potent, non-cytotoxic inhibitor of MSK1. mdpi.com In laboratory studies using primary human pulmonary fibroblasts, this compound significantly inhibited the production of the pro-inflammatory cytokine IL-6. mdpi.com Furthermore, in a mouse model of asthma, compound 49d demonstrated a powerful in vivo effect by inhibiting the recruitment of eosinophils, a type of inflammatory cell, to the airways. mdpi.com
The initial hit compound, 6-phenylpyridin-2-yl guanidine (1a ), showed moderate inhibitory activity against MSK1, which served as a starting point for further development. mdpi.com The research highlights the therapeutic potential of targeting MSK1 with this compound derivatives to control inflammation.
Structure-Activity Relationship (SAR) Investigations for Specific Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives by identifying the chemical features essential for their biological activity. nih.govnih.gov Extensive SAR studies have been conducted on these derivatives, particularly in the context of MSK1 inhibition. mdpi.com
Initial screening identified 1-(6-phenylpyridin-2-yl)guanidine (1a ) as a novel MSK1 inhibitor. mdpi.com This compound served as a scaffold for extensive SAR analysis, which involved several strategies:
Substitution on the Pyridine Nucleus : Researchers evaluated the effect of placing a phenyl ring at various positions (3 through 6) along the pyridine core. mdpi.com
Introduction of Chemical Diversity : Different types of substituents were introduced to explore the impact of lipophilic, electronic, and geometric parameters on activity. mdpi.com
Scaffold Replacement : The pyridine nucleus was replaced with bicyclic systems to create a more rigid structure that could mimic a favored conformation. mdpi.com
A key insight from these studies was the importance of an intramolecular hydrogen bond between the pyridine N1 atom and the protons of the guanidinium (B1211019) group. mdpi.com To explore this, researchers designed rigid analogs where this hydrogen bond was replaced by a covalent bond, leading to the synthesis of bicyclic compounds like 2-aminodihydroquinazolines, 2-aminobenzimidazoles, and 2-aminodihydrobenzodiazepines. mdpi.com
The SAR investigation revealed that the inhibitory effect on MSK1 was proportional to the size of the bicyclic system. The benzimidazole (B57391) scaffold proved to be particularly effective. This led to the discovery of 2-aminobenzimidazole 49d , which was approximately 10 times more potent as an MSK1 inhibitor than the original hit compound 1a . mdpi.com
The nature of the chain attached to the piperidine ring has also been identified as a key factor for maintaining in vivo duration of action in other related piperidinylpyrrolopyridine derivatives. researchgate.net The antiproliferative activity of certain pyridine-2(1H)thione derivatives showed that interactions such as π–H interactions between the pyridine ring and amino acid residues of the target protein were significant for activity. nih.gov
Catalytic and Material Science Applications of 2 Piperidin 2 Yl Pyridine
2-(Piperidin-2-yl)pyridine (B97662) as Chiral Catalysts in Asymmetric Synthesis
The quest for effective chiral ligands and catalysts is a central theme in modern organic chemistry, driven by the need to produce enantiomerically pure compounds, particularly for the pharmaceutical industry. Chiral pyridine (B92270) derivatives have emerged as a privileged class of ligands in asymmetric catalysis due to their modular nature and strong coordinating ability with a wide range of metal centers.
This compound, which exists as a pair of enantiomers, is a natural fit for applications in asymmetric synthesis. The chiral center at the 2-position of the piperidine (B6355638) ring, adjacent to the point of attachment to the pyridine ring, creates a well-defined chiral environment around a coordinated metal ion. This compound is structurally related to the alkaloid anabasine (B190304), whose enantiomers have been a subject of study, particularly concerning their physiological effects and metabolism in tobacco plants. nih.gov The stereochemistry of anabasine and its derivatives is crucial to their biological activity, and methods for the synthesis of its specific enantiomers are of considerable interest. nih.govresearchgate.net
While direct, widespread application of synthetic this compound as a primary chiral ligand in published asymmetric reactions is not extensively documented, its structural motif is archetypal for a bidentate chiral ligand. The combination of a σ-donating piperidinyl nitrogen and a π-accepting pyridinyl nitrogen allows it to form stable chelate complexes with transition metals. This chelation restricts the geometry of the catalytic complex, enabling the transfer of chirality from the ligand to the substrate during a catalytic transformation. The development of novel N-acyl derivatives of anabasine showcases the modification of this scaffold to explore new biological activities, a strategy that can also be applied to the synthesis of new chiral catalysts. nih.gov
Ligands in Organometallic Catalysis
The dual nitrogen donor sites in this compound make it an effective bidentate ligand for stabilizing and activating metal centers in organometallic catalysis. The distinct electronic properties of the sp²-hybridized pyridine nitrogen and the sp³-hybridized piperidine nitrogen allow for fine-tuning of the electronic environment of the metal catalyst.
Catalytic hydrogenation is a fundamental process in organic synthesis, and the design of efficient ligands for the metal catalysts (e.g., rhodium, ruthenium, palladium) is critical. While the hydrogenation of pyridine rings to form piperidines is a well-studied reaction, the use of this compound as a ligand in other hydrogenation reactions is less common in the literature. nih.gov However, the structural features of the molecule suggest its potential in this area. Bidentate nitrogen ligands are known to be effective in various hydrogenation catalysts. The chelation of this compound to a metal center would form a stable complex capable of activating molecular hydrogen and facilitating its transfer to a substrate. The cis-hydrogenation of substituted pyridines has been achieved using ruthenium and nickel catalysts, highlighting the importance of the catalyst-ligand interaction in determining reaction outcomes. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands are frequently employed in this context. nih.govacs.org
The application of this compound as a ligand in these methodologies is not widely reported. However, the challenges associated with cross-coupling reactions involving pyridine-based substrates, such as the instability of pyridine-2-boronates in Suzuki couplings, have led to the development of alternative coupling partners like pyridine-2-sulfinates. nih.govsemanticscholar.org This underscores the complex role that pyridine moieties can play, either as part of the substrate or the ligand. The strong coordination of bidentate N-heterocyclic ligands can influence catalyst activity and selectivity. nih.gov For instance, in the cross-coupling of dihalogenated pyridines, the choice of ligand can control the site-selectivity of the reaction. acs.org The chelating nature of this compound could potentially be harnessed to control reactivity and stability in such catalytic systems.
Application as Corrosion Inhibitors
The prevention of metal corrosion is a critical industrial challenge, and the use of organic corrosion inhibitors is a common and effective strategy. Pyridine and piperidine derivatives have been extensively studied and recognized as excellent corrosion inhibitors for various metals, such as iron and steel, in acidic environments. researchgate.netkfupm.edu.saresearchgate.net
The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption occurs through the nitrogen heteroatoms, which can share their lone pair of electrons with the vacant d-orbitals of the metal. The presence of the aromatic pyridine ring also allows for π-stacking interactions with the surface.
This compound combines the key structural features of both classes of inhibitors. The two nitrogen atoms can act as strong coordination sites, leading to a stable, chelating adsorption mode on the metal surface. kfupm.edu.sa This chelation effect generally results in higher inhibition efficiency compared to monodentate inhibitors. The inhibition mechanism is typically mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The efficiency of pyridine-based inhibitors is influenced by factors such as the concentration of the inhibitor, temperature, and the presence of other substituents on the rings. researchgate.net Studies on related compounds have shown that inhibition efficiencies can be exceptionally high. For example, certain pyridine derivatives have demonstrated efficiencies exceeding 96% at concentrations as low as 0.005 M. researchgate.net
Table 1: Corrosion Inhibition Efficiency of Representative Pyridine/Piperidine Derivatives on Steel in Acidic Media
| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Inhibitor Concentration (M) | Inhibition Efficiency (%) | Reference |
| 4-(Benzoimidazole-2-yl)pyridine | Mild Steel | 1 M HCl | 0.005 | 93.8 | nih.govresearchgate.net |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 1 M HCl | 0.005 | 96.2 | researchgate.net |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.00025 | >85 | mdpi.com |
This table presents data for structurally related compounds to illustrate the general efficacy of the pyridine-piperidine scaffold as a corrosion inhibitor. Data for this compound itself is not specified in the cited literature.
Building Blocks for Functional Materials
The unique structure of this compound also makes it a valuable synthon for the construction of more complex, functional macromolecules.
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. mdpi.com Modifying the basic crown ether structure by adding side arms, or "lariat" groups, can significantly enhance their binding affinity and selectivity. These so-called lariat ethers often feature a nitrogen atom within the macrocycle that serves as a pivot point for the coordinating side arm. bepls.comtdl.org
The this compound unit is an ideal building block for such structures. The piperidine nitrogen can be incorporated into the crown ether macrocycle, while the pyridine ring can serve as a pre-installed lariat arm or as a point for further functionalization. The synthesis of crown ethers containing pyridine and piperidine fragments has been developed to create novel macrocyclic compounds. nih.gov The presence of the pyridine ring introduces a rigid, aromatic component into the otherwise flexible crown ether structure, influencing its conformation and binding properties. These hybrid crown ethers are investigated for their ability to chelate specific metal ions, with potential applications in sensing, separation science, and radiopharmaceuticals. nih.govmdpi.com
Polymeric and Supramolecular Structures
The bifunctional nature of this compound, featuring both a pyridine ring and a piperidine ring with a secondary amine, makes it a versatile building block for the construction of complex polymeric and supramolecular architectures. The pyridine nitrogen and the piperidine nitrogen can act as donor sites for coordination with metal ions, while the N-H group of the piperidine ring provides a site for hydrogen bonding.
This dual functionality allows for the formation of coordination polymers and metal-organic frameworks (MOFs). In such structures, metal ions or clusters act as nodes, which are connected by the this compound ligand as a linker. The geometry of the ligand, particularly the relative orientation of the two nitrogen donor sites, influences the dimensionality and topology of the resulting framework. For instance, the use of similar pyridyl-based ligands in combination with poly-carboxylic ligands has been a successful strategy for synthesizing novel mixed-ligand MOFs. universityofgalway.ie The introduction of pyridine-containing ligands can lead to structural reconfiguration of MOFs, for example, transforming a 3D structure into a 2D nanosheet structure, which can enhance properties like catalytic activity by exposing more active sites. rsc.org
Beyond coordination chemistry, the hydrogen bonding capability of the piperidine N-H group is crucial for the formation of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of individual molecules into one-, two-, or even three-dimensional networks. In Ni(II) complexes of a related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and anions were shown to assemble mononuclear molecules into diverse architectures, including 1-D chains and 3-D networks. nih.govmdpi.com This demonstrates the significant role that hydrogen bonding, similar to that possible with this compound, plays in dictating the final supramolecular structure. The combination of metal coordination and hydrogen bonding can lead to intricate and robust supramolecular coordination polymers with tunable properties.
Optoelectronic and Photophysical Applications
The photophysical properties of molecules containing pyridine and piperidine moieties have been a subject of significant research, suggesting potential for this compound in optoelectronic applications. The pyridine ring, being an electron-deficient aromatic system, is a common component in materials designed for electronic and photonic devices.
Studies on related compounds provide insight into the potential fluorescent properties of this compound. For example, 2-N-piperidinopyridine exhibits fluorescence, with its emission characteristics being dependent on the solvent environment. tsijournals.com Similarly, various 2-aminopyridine (B139424) derivatives have been shown to be fluorescent, with their emission wavelengths shifting based on solvent polarity. sciforum.net This solvatochromism is indicative of a change in the electronic charge distribution upon excitation, a property that can be exploited in chemical sensors.
The incorporation of pyridine-containing units into conjugated polymers is a well-established strategy for developing materials for light-emitting devices (LEDs). researchgate.netdtic.mildtic.mil The high electron affinity of pyridine-based polymers enhances electron transport and stability, allowing for the use of more stable metals as electrodes in devices. researchgate.netdtic.mil Ruthenium(II) complexes bearing ligands with a piperidine ring fused to pyridine arms have been investigated for their photochemical properties, where excited state mixing can enhance photoinduced ligand exchange, a process relevant for photosensitizers and photodynamic therapy. nih.gov
Furthermore, push-pull systems incorporating a piperidino group as an electron donor and a purine system as an acceptor have demonstrated intense blue fluorescence with high quantum yields in both solution and solid-state films. acs.org This highlights the potential of the piperidine moiety to act as an effective electron-donating group in designing fluorescent materials. The combination of the electron-donating piperidine and the electron-withdrawing pyridine in this compound could lead to intramolecular charge transfer (ICT) characteristics, which are often associated with interesting photophysical phenomena like large Stokes shifts and sensitivity to the local environment.
Below are tables summarizing the photophysical data of related compounds, which can serve as a reference for the expected properties of this compound derivatives.
Table 1: Fluorescence Characteristics of 2-N-Piperidinopyridine in Various Solvents tsijournals.com
| Solvent | Excitation Wavelength (nm) | Fluorescence Wavelength (nm) |
|---|---|---|
| Ethanol | 258 | 372 |
Table 2: Fluorescence Data for 2-N-Piperidinopyrimidine in Different Solvents nih.gov
| Solvent | Excitation Wavelength (nm) | Fluorescence Wavelength (nm) |
|---|---|---|
| Ethanol | 360 | 403 |
Table 3: Photophysical Properties of Push-Pull Purine Derivatives with a Piperidino Group acs.org
| Compound Series | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (in solution) |
|---|---|---|---|
| 2-amino-6-triazolyl | 360-367 | 409-421 | up to 91% |
These data suggest that this compound and its derivatives are promising candidates for further investigation in the field of optoelectronics, particularly for applications in sensing, light-emitting materials, and photochemistry.
Advanced Spectroscopic and Analytical Characterization Techniques in 2 Piperidin 2 Yl Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(Piperidin-2-yl)pyridine (B97662) in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the piperidine (B6355638) ring. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current. rsc.orgchemicalbook.com The proton at the C6' position is expected to be the most downfield, being adjacent to the nitrogen atom. pw.edu.plrsc.org The protons on the saturated piperidine ring resonate upfield (δ 1.5-3.5 ppm). wikipedia.orgchemicalbook.com Specifically, protons on the α-carbons (C2 and C6) adjacent to the piperidine nitrogen are deshielded and appear at a lower field compared to the other piperidine protons. ycdehongchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons resonate in the aromatic region (δ 120-160 ppm), with the carbon atom C2', bonded to the piperidine ring, and C6' showing the most downfield shifts. acs.orgresearchgate.net The aliphatic carbons of the piperidine ring appear in the upfield region (δ 25-60 ppm). wikipedia.org Publicly available spectral data for this compound confirms these general assignments. nih.gov
2D NMR Techniques: To unambiguously assign all signals, especially the overlapping multiplets of the piperidine ring, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for definitive assignment of each carbon's attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | ~3.5 - 4.0 | ~60.0 |
| 3 | CH₂ | ~1.5 - 1.9 (multiplet) | ~25.0 |
| 4 | CH₂ | ~1.5 - 1.9 (multiplet) | ~27.0 |
| 5 | CH₂ | ~1.5 - 1.9 (multiplet) | ~25.2 |
| 6 | CH₂ | ~2.8 - 3.2 (multiplet) | ~47.0 |
| 1 (NH) | NH | Broad singlet, variable | - |
| 2' | C | - | ~163.0 |
| 3' | CH | ~7.3 - 7.5 | ~122.0 |
| 4' | CH | ~7.7 - 7.9 | ~137.0 |
| 5' | CH | ~7.2 - 7.4 | ~124.0 |
| 6' | CH | ~8.5 - 8.7 | ~149.0 |
Note: Predicted values are based on typical chemical shifts for pyridine and piperidine moieties and may vary with solvent and experimental conditions. rsc.orgchemicalbook.compw.edu.plwikipedia.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₁₀H₁₄N₂), the exact molecular weight is 162.23 g/mol . sigmaaldrich.com Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 162.
The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for related piperidine alkaloids involve cleavage of the piperidine ring. nist.gov Key fragments for this compound would likely include the loss of the pyridine ring or piperidine ring, and characteristic fragmentation of the piperidine moiety, such as the loss of ethylene. The presence of this compound in a sample can be confirmed by techniques like GC-MS, which separates the compound from a mixture before it enters the mass spectrometer. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands.
N-H Stretch: A moderate, often broad, band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the piperidine ring. cdnsciencepub.com
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are characteristic of the C-H stretching of the pyridine ring. cdnsciencepub.com
C-H Stretch (Aliphatic): Strong bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methylene groups in the piperidine ring. researchgate.net
C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1400-1610 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations within the pyridine ring. cdnsciencepub.comrsc.org
CH₂ Bending: Bending (scissoring) vibrations for the piperidine CH₂ groups typically appear around 1440-1475 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric ring breathing modes of the pyridine ring, often found around 1000 cm⁻¹ and 1030 cm⁻¹, are typically strong and sharp in the Raman spectrum. aip.orgacs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Piperidine Amine | 3300 - 3400 |
| C-H Aromatic Stretch | Pyridine Ring | 3010 - 3100 |
| C-H Aliphatic Stretch | Piperidine Ring | 2850 - 2960 |
| C=N / C=C Ring Stretch | Pyridine Ring | 1400 - 1610 |
| CH₂ Bend (Scissoring) | Piperidine Ring | 1440 - 1475 |
| Ring Breathing | Pyridine Ring | ~1000 |
Note: These are typical frequency ranges and can be influenced by molecular conformation and intermolecular interactions. cdnsciencepub.comcdnsciencepub.comresearchgate.netrsc.orgaip.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the pyridine ring, as the saturated piperidine ring does not absorb significantly in the 200-800 nm range. The UV-Vis spectrum is expected to show absorption bands characteristic of π→π* transitions within the aromatic system. Pure pyridine typically exhibits two main absorption bands, one near 202 nm and a more structured, less intense band around 254 nm. sielc.com Substitution on the pyridine ring can cause a shift in the position (bathochromic or hypsochromic) and intensity of these absorption maxima. mdpi.comrsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. Such an analysis would confirm the connectivity and reveal the preferred conformation of the molecule in the crystal lattice. It is expected that the piperidine ring would adopt a stable chair conformation. nih.goved.ac.uk The analysis would also detail the relative orientation of the pyridine and piperidine rings and describe any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that stabilize the crystal packing. researchgate.netmdpi.com
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where the gas chromatograph separates volatile compounds, and the mass spectrometer provides identification. GC-MS is well-suited for analyzing this compound, providing both its retention time for quantification and its mass spectrum for confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another primary tool for purity assessment. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (typically a mixture of acetonitrile or methanol and water with a buffer), this compound can be separated from impurities. Detection is readily achieved using a UV detector set to one of the absorption maxima of the pyridine ring (~254 nm). sielc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
